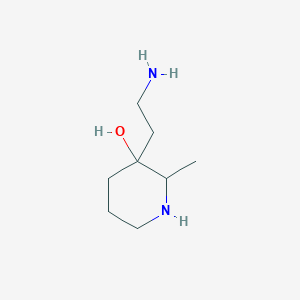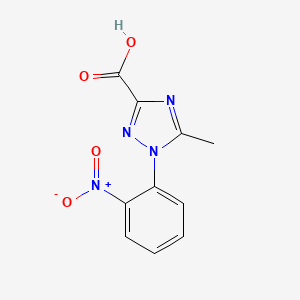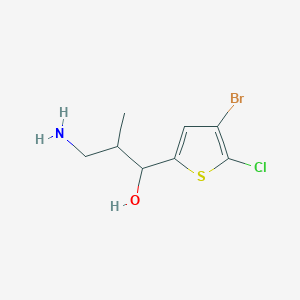
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol is a complex organic compound with the molecular formula C7H9BrClNOS. This compound features a thiophene ring substituted with bromine and chlorine atoms, an amino group, and a hydroxyl group on a propanol backbone. It is primarily used in research settings due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes bromination and chlorination to introduce the bromine and chlorine substituents. The resulting intermediate is then subjected to a series of reactions to introduce the amino and hydroxyl groups, often involving protection and deprotection steps to ensure selective functionalization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the halogens.
科学研究应用
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the halogenated thiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol: Lacks the methyl group on the propanol backbone.
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-propanol: Similar structure but different positioning of functional groups.
Uniqueness
3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to the presence of both bromine and chlorine on the thiophene ring, combined with the amino and hydroxyl groups on the propanol backbone. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research applications.
属性
分子式 |
C8H11BrClNOS |
|---|---|
分子量 |
284.60 g/mol |
IUPAC 名称 |
3-amino-1-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11BrClNOS/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3 |
InChI 键 |
TZDFXATXTNGWIN-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C(C1=CC(=C(S1)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


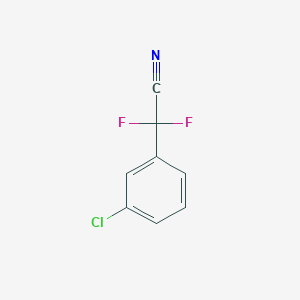
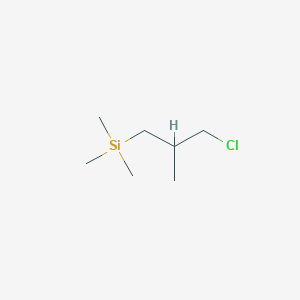
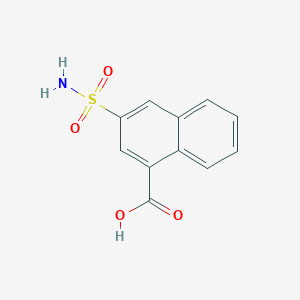
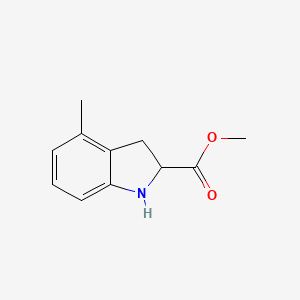
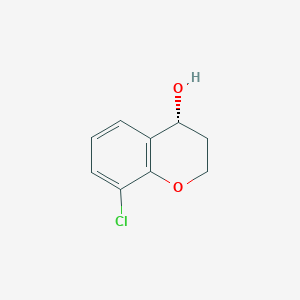
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)
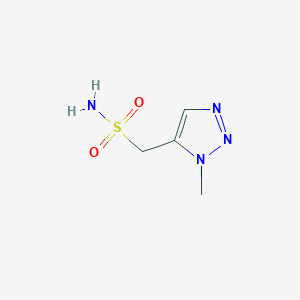
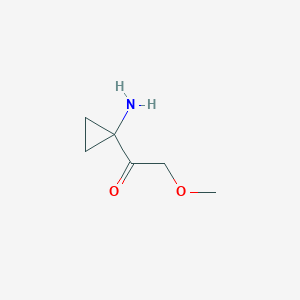
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13168039.png)

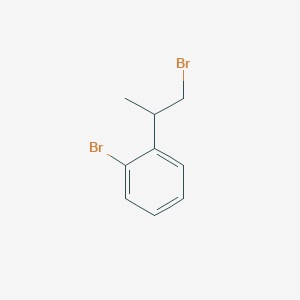
![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
